Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

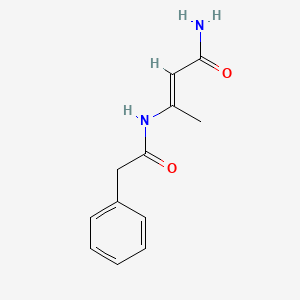

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is a carbohydrate-based surfactant . It is also known as N-Acetyl-1-O-octyl-3-O-beta-D-galactopyranosyl-alpha-D-galactosamine . The molecular formula is C22H41NO11 and the molecular weight is 495.56 .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15 (23-12 (2)26)20 (17 (28)14 (11-25)32-21)34-22-19 (30)18 (29)16 (27)13 (10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3, (H,23,26)/t13-,14-,15-,16+,17+,18+,19-,20-,21+,22+/m1/s1 . Physical And Chemical Properties Analysis

The compound is a minimum of 95% pure and is dried by centrifugal evaporation from an aqueous solution . It is stored at -20°C for long-term storage .科学的研究の応用

Glycosylation Studies

Glycosylation—the attachment of sugar molecules to proteins or lipids—plays a crucial role in cellular processes. Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside serves as a substrate for enzymes involved in glycosylation pathways. Researchers use it to investigate glycosyltransferases and their specificities, shedding light on glycan biosynthesis and protein modifications .

Lectin Histochemistry

In lectin histochemistry, lectins (carbohydrate-binding proteins) are used to detect specific sugar moieties in tissues. Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside acts as a sugar competitor, inhibiting lectin binding. Researchers employ it to study cell surface glycoconjugates and their distribution in tissues .

Spirochete Cultivation

Researchers studying Borrelia burgdorferi, the spirochete responsible for Lyme disease, use Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside as a component in Barbour-Stonner-Kelly (BSK) medium. This compound supports the growth and maintenance of B. burgdorferi strains in culture .

Streptococcus pneumoniae Inhibition Assays

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is part of binding buffers used to suspend Streptococcus pneumoniae strains during inhibition assays. These assays help examine the specificity of M-ficolin binding to S. pneumoniae, contributing to our understanding of host-pathogen interactions .

Blood Group Antigenic Determinants

This compound is found in hydrolysates of blood group A, B, and H antigens. It forms an essential part of their antigenic determinants. Understanding blood group antigens is crucial for blood transfusion compatibility and immunohematology .

Brain Gangliosides

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is inherent in the structure of brain gangliosides. Gangliosides are glycosphingolipids abundant in neural tissues, where they play roles in cell signaling, neuronal development, and membrane stability .

特性

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17+,18+,19-,20-,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVIBJFXURBICK-FFIPVLBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858219 |

Source

|

| Record name | Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

CAS RN |

607353-49-1 |

Source

|

| Record name | Octyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

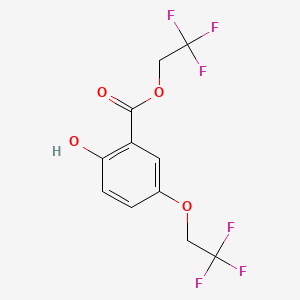

![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)

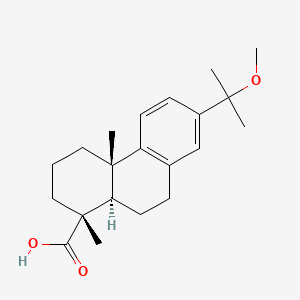

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)

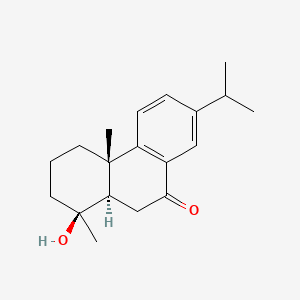

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)

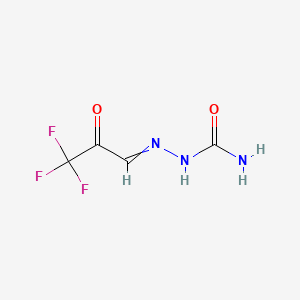

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)